Superior Therapeutic Efficacy in Collagen-Induced Arthritis (CIA): SMA-12b vs. SMA-11a and ES-62
SMA-12b is the only synthetic analogue of ES-62 demonstrated to provide therapeutic protection against collagen-induced arthritis (CIA) when administered after disease onset. In contrast, SMA-11a and the parent molecule ES-62 have only shown efficacy in prophylactic models, where treatment is initiated before arthritis development [1]. When SMA-12b was administered therapeutically to mice after the onset of arthritis, it significantly protected against further disease progression, a critical clinical advantage not observed with the comparator SMA-11a [1]. This differentiation is paramount for researchers developing interventions for established autoimmune disease.
| Evidence Dimension | Therapeutic efficacy in murine CIA model (post-onset treatment) |
|---|---|
| Target Compound Data | Protected against further disease development when administered after arthritis onset |
| Comparator Or Baseline | SMA-11a and ES-62 (parent molecule) |
| Quantified Difference | Qualitative difference: SMA-12b is therapeutically active; SMA-11a and ES-62 are only prophylactically active. |
| Conditions | Male DBA/1 mice (8-10 weeks) immunized with bovine type II collagen in CFA; SMA-12b (1 μg/dose) administered subcutaneously after arthritis onset; disease assessed by articular score and hind paw width. |
Why This Matters
This is a critical differentiating feature for procurement, as it defines SMA-12b as a unique tool for studying therapeutic intervention in established disease, a capability not offered by its closest structural or functional analogs.
- [1] Rzepecka J, et al. Prophylactic and therapeutic treatment with a synthetic analogue of a parasitic worm product prevents experimental arthritis and inhibits IL-1β production via NRF2-mediated counter-regulation of the inflammasome. Journal of Autoimmunity. 2015;60:59-73. View Source
